AZD-8835 in PIK3CA Mutant Cells: A Technical Guide to its Mechanism of Action
AZD-8835 in PIK3CA Mutant Cells: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of AZD-8835, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) alpha (PI3Kα) and delta (PI3Kδ), with a particular focus on its activity in cancer cells harboring activating mutations in the PIK3CA gene. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the signaling pathways and experimental workflows involved in its investigation.
Core Mechanism of Action
AZD-8835 is an orally bioavailable small molecule that selectively inhibits the p110α and p110δ catalytic subunits of the class I PI3K family.[1][2] The PIK3CA gene, which encodes the p110α subunit, is one of the most frequently mutated oncogenes in human cancers, leading to constitutive activation of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism, which are often dysregulated in cancer.[1]
AZD-8835 demonstrates preferential growth inhibition in cancer cell lines with PIK3CA mutations.[3][4] By binding to and inhibiting the mutated PI3Kα protein, AZD-8835 blocks the downstream signaling cascade, leading to reduced phosphorylation of Akt and other pathway effectors.[5][6] This inhibition ultimately results in cell cycle arrest and apoptosis in PIK3CA-dependent tumor cells.[1][3] The dual inhibition of PI3Kδ may also contribute to its anti-cancer activity, potentially through modulation of the tumor microenvironment.[7][8]
Quantitative Preclinical Data
The preclinical activity of AZD-8835 has been characterized by its potent enzymatic inhibition and cellular activity, particularly in PIK3CA-mutant cancer models.
Table 1: Enzymatic and Cellular Activity of AZD-8835
| Target | Assay Type | IC50 (nM) | Cell Line | IC50 (µM) |
| PI3Kα (wild type) | Enzyme Assay | 6.2[5][8] | - | - |
| PI3Kα (E545K mutant) | Enzyme Assay | N/A | - | - |
| PI3Kα (H1047R mutant) | Enzyme Assay | N/A | - | - |
| PI3Kδ | Enzyme Assay | 5.7[5][8] | - | - |
| PI3Kβ | Enzyme Assay | 431[5][8] | - | - |
| PI3Kγ | Enzyme Assay | 90[5][8] | - | - |
| p-Akt (PI3Kα-sensitive) | Cellular Assay | - | BT474 (PIK3CA mutant) | 0.057[5][6] |
| p-Akt (PI3Kδ-sensitive) | Cellular Assay | - | JeKo-1 | 0.049[5][6] |
| p-Akt (PI3Kβ-sensitive) | Cellular Assay | - | MDA-MB-468 (PTEN null) | 3.5[5][6] |
| p-Akt (PI3Kγ-sensitive) | Cellular Assay | - | RAW264 | 0.53[5][6] |
Table 2: Growth Inhibition (GI50) in Breast Cancer Cell Lines
| Cell Line | PIK3CA Mutation Status | GI50 (µM) |
| BT474 | Mutant | < 1.0[2][3] |
| MCF7 | Mutant | < 1.0[2][3] |
| T47D | Mutant | < 1.0[2][3] |
Table 3: In Vivo Antitumor Efficacy of AZD-8835 in Xenograft Models
| Xenograft Model | Dosing Schedule | Antitumor Activity |
| BT474 | 100mg/kg BID, days 1 & 4 weekly (IHDS) | -36% tumor regression[8] |
| SKOV3 (PIK3CA H1047R) | 25 mg/kg BID (chronic) | Excellent tumor growth inhibition[6] |
| Combination with other agents | Intermittent High-Dose Scheduling (IHDS) | Up to 92% regression[2][3] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of AZD-8835 and a typical experimental workflow for its evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of AZD-8835.
Caption: A generalized experimental workflow for preclinical evaluation of AZD-8835.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of AZD-8835.
Western Blotting for Pathway Analysis
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Objective: To assess the inhibition of the PI3K pathway by measuring the phosphorylation status of key downstream proteins.
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Cell Lysis: Cells are treated with various concentrations of AZD-8835 for a specified time (e.g., 2 hours), then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
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SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.
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Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against p-Akt (Ser473), total Akt, p-S6 ribosomal protein, total S6, cleaved PARP, and cleaved caspase-3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
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Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assays
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Objective: To determine the effect of AZD-8835 on the growth of cancer cell lines.
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Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
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Compound Treatment: Cells are treated with a range of concentrations of AZD-8835.
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Incubation: Plates are incubated for a period of 3-5 days.
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Viability Measurement: Cell viability is assessed using reagents such as CellTiter-Glo® (Promega), which measures ATP levels, or by using an IncuCyte live-cell imaging system to monitor cell confluency over time.
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Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
In Vivo Xenograft Studies
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Objective: To evaluate the antitumor efficacy of AZD-8835 in a living organism.
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Cell Implantation: PIK3CA-mutant human cancer cells (e.g., BT474, MCF7) are subcutaneously implanted into immunodeficient mice.
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
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Treatment: Mice are randomized into vehicle control and treatment groups. AZD-8835 is administered orally according to different schedules, such as continuous daily dosing or intermittent high-dose scheduling (IHDS).[2][3]
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Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated. For some studies, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-Akt).
Resistance Mechanisms
While AZD-8835 shows promise in PIK3CA-mutant cancers, potential resistance mechanisms are an important consideration. Preclinical studies have identified that KRAS mutations may be a marker of resistance to AZD-8835.[3] Additionally, though not specifically studied for AZD-8835, acquired resistance to other PI3Kα inhibitors has been associated with the emergence of secondary mutations in PIK3CA that alter the drug-binding pocket, as well as genomic alterations in other components of the PI3K pathway, such as PTEN loss and activating AKT1 mutations.[9]
Clinical Development
A Phase I clinical trial (NCT02260661) has been completed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of AZD-8835 as a single agent and in combination with fulvestrant in patients with advanced solid malignancies, with a focus on those with PIK3CA mutations.[10]
Conclusion
AZD-8835 is a selective dual PI3Kα/δ inhibitor that demonstrates potent preclinical activity against cancer cells with activating PIK3CA mutations. Its mechanism of action is centered on the direct inhibition of the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis. The exploration of intermittent high-dose scheduling offers a promising strategy to enhance its therapeutic index. Further clinical investigation is warranted to fully elucidate its efficacy and to better understand and overcome potential resistance mechanisms.
References
- 1. Facebook [cancer.gov]
- 2. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Trial: NCT02260661 - My Cancer Genome [mycancergenome.org]
